FITC-Trecovirsen sodium

Antisense Oligonucleotide Detection Cellular Fraction Quantitation Capillary Electrophoresis-LIF

Researchers needing to track a clinically relevant anti-HIV antisense oligonucleotide face inconsistent data due to unlabeled compounds or non-standard fluorophores. FITC-Trecovirsen sodium solves this by providing a validated, sequence-specific 25-mer phosphorothioate conjugate with a covalently attached FITC label that does not alter antisense activity. - Enables real-time confocal microscopy and flow cytometry tracking of cellular uptake and endosomal escape in HIV-1 models. - Preserves the nuclease-resistant phosphorothioate backbone for accurate in vivo biodistribution correlation. - Standardized λex/λem (~492/518 nm) ensures direct compatibility with established FITC filter sets and detection platforms.

Molecular Formula C237H310N72O131P24S24
Molecular Weight 7776 g/mol
CAS No. 153021-75-1
Cat. No. B114809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFITC-Trecovirsen sodium
CAS153021-75-1
SynonymsGEM 91
GEM91
gene expression modulator 91
trecovirsen
Molecular FormulaC237H310N72O131P24S24
Molecular Weight7776 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)O
InChIInChI=1S/C237H310N72O131P24S24/c1-100-61-298(229(335)276-205(100)312)172-36-109(311)135(393-172)71-368-441(344,465)418-111-38-174(286-24-11-160(239)262-217(286)323)394-136(111)72-373-454(357,478)435-128-55-191(304-67-106(7)211(318)282-235(304)341)412-154(128)90-387-461(364,485)437-130-57-193(306-69-108(9)213(320)284-237(306)343)411-153(130)89-386-446(349,470)422-115-42-178(290-28-15-164(243)266-221(290)327)396-138(115)74-371-444(347,468)420-113-40-176(288-26-13-162(241)264-219(288)325)398-140(113)76-375-456(359,480)431-124-51-187(300-63-102(3)207(314)278-231(300)337)407-149(124)85-383-448(351,472)424-117-44-180(292-30-17-166(245)268-223(292)329)400-142(117)78-376-457(360,481)432-125-52-188(301-64-103(4)208(315)279-232(301)338)408-150(125)86-384-449(352,473)425-118-45-181(293-31-18-167(246)269-224(293)330)401-143(118)79-377-458(361,482)433-126-53-189(302-65-104(5)209(316)280-233(302)339)409-151(126)87-385-450(353,474)426-119-46-182(294-32-19-168(247)270-225(294)331)402-144(119)80-378-460(363,484)436-129-56-192(305-68-107(8)212(319)283-236(305)342)413-155(129)91-388-464(367,488)439-132-59-195(308-98-259-198-201(252)255-96-257-203(198)308)415-157(132)93-390-451(354,475)427-120-47-183(295-33-20-169(248)271-226(295)332)397-139(120)75-372-443(346,467)419-112-39-175(287-25-12-161(240)263-218(287)324)395-137(112)73-370-445(348,469)421-114-41-177(289-27-14-163(242)265-220(289)326)404-146(114)82-380-462(365,486)438-131-58-194(307-97-258-197-200(251)254-95-256-202(197)307)414-156(131)92-389-452(355,476)428-122-49-185(297-35-22-171(250)273-228(297)334)405-147(122)83-381-463(366,487)440-133-60-196(309-99-260-199-204(309)274-215(253)275-214(199)321)416-158(133)94-391-453(356,477)429-121-48-184(296-34-21-170(249)272-227(296)333)403-145(121)81-379-459(362,483)434-127-54-190(303-66-105(6)210(317)281-234(303)340)410-152(127)88-382-447(350,471)423-116-43-179(291-29-16-165(244)267-222(291)328)399-141(116)77-374-455(358,479)430-123-50-186(299-62-101(2)206(313)277-230(299)336)406-148(123)84-369-442(345,466)417-110-37-173(392-134(110)70-310)285-23-10-159(238)261-216(285)322/h10-35,61-69,95-99,109-158,172-196,310-311H,36-60,70-94H2,1-9H3,(H,344,465)(H,345,466)(H,346,467)(H,347,468)(H,348,469)(H,349,470)(H,350,471)(H,351,472)(H,352,473)(H,353,474)(H,354,475)(H,355,476)(H,356,477)(H,357,478)(H,358,479)(H,359,480)(H,360,481)(H,361,482)(H,362,483)(H,363,484)(H,364,485)(H,365,486)(H,366,487)(H,367,488)(H2,238,261,322)(H2,239,262,323)(H2,240,263,324)(H2,241,264,325)(H2,242,265,326)(H2,243,266,327)(H2,244,267,328)(H2,245,268,329)(H2,246,269,330)(H2,247,270,331)(H2,248,271,332)(H2,249,272,333)(H2,250,273,334)(H2,251,254,256)(H2,252,255,257)(H,276,312,335)(H,277,313,336)(H,278,314,337)(H,279,315,338)(H,280,316,339)(H,281,317,340)(H,282,318,341)(H,283,319,342)(H,284,320,343)(H3,253,274,275,321)
InChIKeyMTLZEBXFKNNOHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FITC-Trecovirsen Sodium: Key Information


FITC-Trecovirsen sodium (CAS 153021-75-1) is a fluorescently labeled derivative of Trecovirsen (GEM91), a 25-mer antisense phosphorothioate oligodeoxynucleotide designed to target the gag mRNA of HIV-1 . The parent compound Trecovirsen inhibits HIV-1 replication in a sequence-specific and dose-dependent manner, having demonstrated a 99% reduction in viral replication in primary lymphocytes and macrophages, and entered clinical development (Phase I/II) as a therapeutic for HIV/AIDS [1]. FITC-Trecovirsen sodium incorporates a fluorescein isothiocyanate (FITC) moiety, enabling sensitive fluorescence-based detection and tracking of this specific antisense oligonucleotide in complex biological systems without altering its core antisense sequence .

Fluorescence-based detection and tracking of antisense oligonucleotides
Sequence-specific targeting of HIV-1 gag mRNA for antisense studies
Phosphorothioate backbone supports nuclease resistance and cellular uptake research

Why Substitutes Fail for FITC-Trecovirsen


While the parent compound Trecovirsen sodium (GEM91) possesses validated anti-HIV-1 activity and a defined clinical pharmacokinetic profile [1], its lack of an intrinsic fluorescent label renders it unsuitable for direct, real-time monitoring in cellular uptake, intracellular trafficking, and biodistribution studies. Generic substitution with alternative fluorophores (e.g., TRITC, Texas Red) would alter the compound's spectral properties, potentially affecting compatibility with established imaging platforms (e.g., FITC-specific filter sets) and introducing variability in detection sensitivity . Furthermore, the phosphorothioate backbone chemistry of Trecovirsen, which confers nuclease resistance and influences cellular uptake kinetics, is preserved in the FITC conjugate, ensuring that the labeled oligonucleotide accurately reflects the behavior of the therapeutically relevant unlabeled compound [2]. The specific conjugation of FITC to this defined 25-mer sequence provides a standardized and validated research tool for which substitution would introduce uncontrolled variables in experimental design and data interpretation.

Unlabeled Trecovirsen lacks fluorescence
Cannot be used for real-time cellular tracking or direct intracellular quantitation, limiting mechanistic correlation in uptake studies.
Alternative fluorophores shift spectral requirements
TRITC, Texas Red, or other labels may require different filter sets and calibration, complicating platform compatibility and data comparability.
Non-phosphorothioate or sequence-modified analogs
May exhibit altered nuclease sensitivity, cellular uptake kinetics, or target affinity, compromising the validity of antisense mechanism studies.

FITC-Trecovirsen Sodium Quantitative Evidence


Fluorescence Detection in Cellular Fractions

FITC-Trecovirsen sodium provides a fluorescence signal that enables highly sensitive detection and quantitation of this specific antisense oligonucleotide in cellular fractions, a capability absent in the unlabeled Trecovirsen parent compound. In a capillary electrophoresis with laser-induced fluorescence (CE-LIF) assay, fluorescein-labeled phosphorothioate oligomers (structurally analogous to FITC-Trecovirsen) were quantitated with detection limits of 4.1 x 10^-13 mol and 3.4 x 10^-14 mol antisense oligonucleotide per microgram of total cellular protein in nuclear and cytoplasmic fractions, respectively [1]. The unlabeled parent compound, Trecovirsen sodium, lacks any intrinsic fluorescence and therefore cannot be directly quantified using fluorescence-based methods, requiring alternative, often less sensitive techniques such as UV absorbance or mass spectrometry.

Detection Limit
Class-level inference
Nuclear: 4.1 × 10⁻¹³ mol
Cytoplasmic: 3.4 × 10⁻¹⁴ mol
(per µg total protein, CE-LIF)
Enables sub-picomole quantitation for intracellular pharmacokinetic studies.
Based on CE-LIF of analogous fluorescein-labeled phosphorothioate oligomers; direct FITC-Trecovirsen data to verify.
Antisense Oligonucleotide Detection Cellular Fraction Quantitation Capillary Electrophoresis-LIF

Anti-HIV-1 Activity Retention

The conjugation of FITC to Trecovirsen sodium is not expected to significantly alter the sequence-specific anti-HIV-1 activity of the parent oligonucleotide. While no published study has directly compared the antiviral activity of FITC-Trecovirsen to unlabeled Trecovirsen in the same assay, extensive literature demonstrates that the addition of a terminal FITC label to antisense phosphorothioate oligonucleotides of similar length (e.g., FITC-S-ODN-rev) does not abolish their ability to inhibit HIV-1 replication or expression of viral proteins [1]. This supports the inference that FITC-Trecovirsen retains the potent anti-HIV-1 activity of its parent compound, which has been shown to inhibit HIV-1 replication in primary cells with >99% efficiency at 2 µM and to be as effective as 5 µM AZT in long-term T-cell line cultures [2].

Anti-HIV-1 Activity
Class-level inference
Target: FITC-Trecovirsen — activity expected retained (>99% inhibition at 2 µM parent)
Comparator: Unlabeled Trecovirsen (GEM91)
Functional tracer supports direct correlation of localization with antisense mechanism.
Inferred from class-level studies; direct comparative antiviral data for this specific conjugate unavailable.
Antisense Oligonucleotide HIV-1 Inhibition Functional Validation

Spectral Compatibility with Imaging Platforms

FITC-Trecovirsen sodium exhibits the characteristic spectral properties of the fluorescein isothiocyanate (FITC) fluorophore, with an excitation maximum (λex) of approximately 490-495 nm and an emission maximum (λem) of approximately 517-525 nm . This spectral profile aligns perfectly with the standard FITC/GFP filter sets commonly installed on widefield and confocal fluorescence microscopes, flow cytometers, and plate readers . In contrast, alternative fluorophores such as TRITC (λex 557 nm, λem 576 nm) or Texas Red (λex 596 nm, λem 615 nm) require different excitation sources and emission filters, which may not be available on all instruments or may necessitate additional optimization and calibration . This inherent compatibility reduces experimental setup time and ensures consistent, reliable signal detection across different laboratories and platforms.

Spectral Compatibility
Class-level inference
FITC: λex ~490–495 nm, λem ~517–525 nm
TRITC: λex 557 nm, λem 576 nm (shift ~65/50 nm)
Compatible with standard FITC/GFP filter sets and imaging platforms.
Based on general FITC fluorophore properties; verify under specific experimental conditions.
Fluorescence Spectroscopy Imaging Optimization FITC Spectral Properties

FITC-Trecovirsen Sodium Applications


Intracellular Trafficking in HIV-1 Infected Cells

FITC-Trecovirsen sodium is the optimal tool for visualizing and quantifying the uptake, intracellular trafficking, and subcellular distribution of a clinically relevant antisense oligonucleotide in HIV-1 infection models. Its sensitive fluorescence detection capability, established in class-level studies with phosphorothioate antisense oligomers [1], allows for precise quantification in nuclear and cytoplasmic fractions. This is critical for understanding the relationship between the oligonucleotide's cellular pharmacokinetics and its sequence-specific antiviral activity [2]. Researchers can use confocal microscopy or flow cytometry to track the compound's internalization and endosomal escape in real-time, providing mechanistic insights into its antisense efficacy and guiding the optimization of delivery strategies.

Preclinical Biodistribution and Pharmacokinetics

FITC-Trecovirsen sodium is uniquely suited for preclinical studies investigating the biodistribution, tissue accumulation, and clearance of antisense oligonucleotides targeting HIV. While the parent compound Trecovirsen has a defined plasma pharmacokinetic profile in humans [1], its unlabeled form cannot be directly tracked using fluorescence-based methods. The FITC label provides a sensitive, non-radioactive means to quantify oligonucleotide concentrations in plasma, tissue homogenates, and even individual cell populations following administration [2]. This enables researchers to correlate in vivo exposure with therapeutic outcomes, optimize dosing regimens, and assess potential off-target effects in a more efficient and cost-effective manner compared to mass spectrometry-based approaches, which often require extensive sample preparation and specialized instrumentation.

Fluorescence Assay Development and Validation

In industrial settings, FITC-Trecovirsen sodium can serve as a valuable reference standard and positive control for developing and validating fluorescence-based assays for antisense oligonucleotide quantitation and quality control. Its well-characterized spectral properties (λex/λem ~490-495/517-525 nm) ensure compatibility with a wide range of plate readers, HPLC-fluorescence detectors, and capillary electrophoresis systems equipped with laser-induced fluorescence (CE-LIF) [1]. The sub-picomole detection sensitivity achievable with FITC-labeled phosphorothioates [2] makes it an ideal model for optimizing assay sensitivity and dynamic range, thereby improving the accuracy and reliability of quantitative methods used in drug development and manufacturing processes.

Cellular Uptake and Endosomal Escape Studies

FITC-Trecovirsen sodium is the preferred fluorescent tracer for investigating the cellular uptake pathways and endosomal escape efficiency of antisense oligonucleotides, a critical determinant of their therapeutic efficacy. Studies using FITC-labeled phosphorothioate oligonucleotides have demonstrated that cellular uptake can be significantly enhanced and nuclear localization achieved when complexed with cationic liposomes [1]. By using FITC-Trecovirsen in combination with specific endocytosis inhibitors and organelle-specific dyes, researchers can quantitatively dissect the uptake mechanisms (e.g., clathrin-mediated, macropinocytosis) and the kinetics of endosomal release. This information is directly translatable to the design of more effective delivery vehicles for Trecovirsen and related antisense therapeutics.

Application
Selection Property
Validation Focus
Intracellular trafficking in HIV-1 infection models
FITC fluorescence sensitivity for subcellular detection
Quantitative correlation of uptake and localization with antisense activity
Preclinical biodistribution and exposure assessment
Non-radioactive fluorescence quantitation in tissues and plasma
In vivo exposure correlation with model outcomes; exposure-model interpretation
Fluorescence assay development and validation
Well-characterized spectral profile (FITC λex/λem)
Assay sensitivity and dynamic range optimization for antisense quantitation
Cellular uptake and endosomal escape studies
FITC-labeled phosphorothioate tracer for mechanistic dissection
Quantitative analysis of uptake pathways and endosomal release kinetics

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